molecular formula C41H35N3O5 B13384887 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((4-methoxyphenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((4-methoxyphenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoic acid

Cat. No.: B13384887
M. Wt: 649.7 g/mol
InChI Key: RWXYQHDPFNGLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-His(Mmt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-histidine (4-methoxy-2,3,6-trimethylphenylsulfonyl), is a derivative of the amino acid histidine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is a widely used protecting group for the amino terminus of peptides, while the Mmt group protects the imidazole side chain of histidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-His(Mmt)-OH typically involves the protection of the histidine amino group with the Fmoc group and the protection of the imidazole side chain with the Mmt group. The process generally follows these steps:

    Protection of the Amino Group: The amino group of histidine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the Imidazole Side Chain: The imidazole side chain is protected by reacting it with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride (Mmt-Cl) in the presence of a base.

Industrial Production Methods

Industrial production of Fmoc-His(Mmt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides with high fidelity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-His(Mmt)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mmt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers.

    Coupling Reactions: The protected histidine can be coupled with other amino acids or peptides using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal; TFA for Mmt removal.

    Coupling: HBTU or DIC as coupling reagents.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc and Mmt groups have been selectively removed to allow for further peptide elongation.

Scientific Research Applications

Fmoc-His(Mmt)-OH has a wide range of applications in scientific research, including:

    Peptide Synthesis: Used in the synthesis of peptides for research in biochemistry, molecular biology, and pharmacology.

    Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

    Biomaterials: Employed in the creation of peptide-based hydrogels and other biomaterials for tissue engineering and regenerative medicine.

    Catalysis: Used in the development of peptide-based catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of Fmoc-His(Mmt)-OH involves the protection and deprotection of the amino and imidazole groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Mmt group protects the imidazole side chain. The selective removal of these protecting groups allows for the stepwise elongation of the peptide chain.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-His(Trt)-OH: Another histidine derivative with the trityl (Trt) group protecting the imidazole side chain.

    Fmoc-His(Boc)-OH: A histidine derivative with the tert-butyloxycarbonyl (Boc) group protecting the imidazole side chain.

Uniqueness

Fmoc-His(Mmt)-OH is unique due to the specific protecting groups used. The Mmt group provides a balance between stability and ease of removal, making it suitable for use in SPPS. The Fmoc group is widely used due to its compatibility with various coupling reagents and its ease of removal under mild conditions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXYQHDPFNGLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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